5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethylsulfamoyl, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with N-methyl-N-phenylamine to form 2-methoxy-N-methyl-N-phenylbenzamide.
Introduction of the Dimethylsulfamoyl Group: The next step involves the introduction of the dimethylsulfamoyl group. This can be achieved by reacting the 2-methoxy-N-methyl-N-phenylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(dimethylsulfamoyl)-2-hydroxy-N-methyl-N-phenylbenzamide.
Reduction: Formation of 5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
5-(dimethylsulfamoyl)-2-methoxy-N-phenylbenzamide: Lacks the N-methyl group.
5-(dimethylsulfamoyl)-2-methoxy-N-methylbenzamide: Lacks the phenyl group.
5-(dimethylsulfamoyl)-2-methoxybenzamide: Lacks both the N-methyl and N-phenyl groups.
Uniqueness
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide is unique due to the presence of both the N-methyl and N-phenyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its binding affinity to specific molecular targets and improve its solubility and stability.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)24(21,22)14-10-11-16(23-4)15(12-14)17(20)19(3)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBSLGTVSGINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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